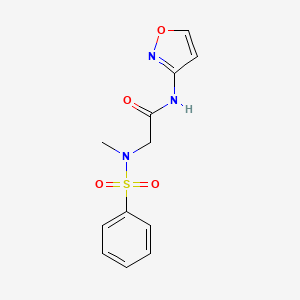
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione binds to the sigma-1 receptor and inhibits its activity. This results in the modulation of various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. These effects can lead to changes in cellular function and ultimately impact physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated its potential as a neuroprotective agent against ischemic injury, as well as its ability to modulate pain perception and cognitive function. Additionally, this compound has been found to influence the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, its limited solubility in water and potential for off-target effects may present limitations in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One potential avenue is the exploration of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and potential therapeutic applications may provide insights into the development of new treatments for various neurological disorders.
Méthodes De Synthèse
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with piperidine, followed by the addition of 2,5-dioxo-pyrrolidin-1-yl benzoate and benzyl bromide. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognitive function, and neuroprotection.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-7-9-20(10-8-17)25-22(26)16-21(23(25)27)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNEFBJVYNQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)
![4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5017053.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)

![3-allyl-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017067.png)
![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)

![6-chloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5017080.png)
![1-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017085.png)
![5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5017098.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)